![molecular formula C17H27N3OS B2827691 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide CAS No. 450340-06-4](/img/structure/B2827691.png)

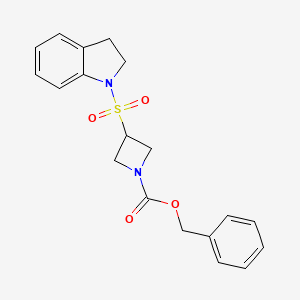

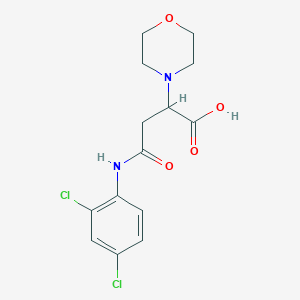

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thieno[2,3-c]pyridine derivatives, have been used as atp-mimetic kinase inhibitors

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other thieno[2,3-c]pyridine derivatives, it might interact with its targets (potentially kinases) by mimicking atp, the energy currency of the cell . This could result in the inhibition of the kinase, thereby affecting the phosphorylation state of proteins and altering cellular processes.

Biochemical Pathways

Kinases play a crucial role in signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. If it does inhibit kinases, it could potentially alter the phosphorylation state of proteins, leading to changes in cellular processes such as cell growth, differentiation, and apoptosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, which is then functionalized to introduce the tert-butyl and cyclopentylpropanamide groups.

Formation of Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of a suitable precursor, such as a thienyl hydrazine derivative, under acidic or basic conditions.

Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.

Attachment of Cyclopentylpropanamide: This step involves

Propiedades

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3OS/c1-17(2,3)20-16(13-10-22-11-14(13)19-20)18-15(21)9-8-12-6-4-5-7-12/h12H,4-11H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCWLUXVGJZFOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CCC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2827608.png)

![1-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea](/img/structure/B2827609.png)

![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile](/img/structure/B2827610.png)

![(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)imidazolidin-4-one](/img/structure/B2827611.png)

![8-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827612.png)

![6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/new.no-structure.jpg)

![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2827629.png)

![N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2827630.png)